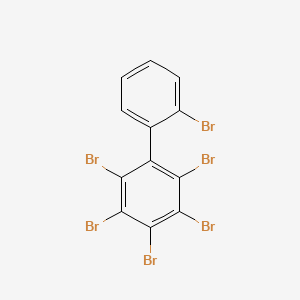![molecular formula C13H17N3 B13804117 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclohepta[b]pyrrole ring system through a series of cyclization reactions. These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products: The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique chemical properties . Additionally, its ability to interact with specific molecular targets makes it a valuable tool for studying various biological processes .
Mechanism of Action
The mechanism of action of 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine involves its interaction with specific molecular targets within cells. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine include other cyclohepta[b]pyrrole derivatives and related heterocyclic compounds. These compounds share similar structural features and chemical properties .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the methylimino group. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9-10(7-8-14)11-5-3-4-6-12(15-2)13(11)16-9/h3-6,16H,7-8,14H2,1-2H3 |
InChI Key |
LDAUBDWSWAEVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=NC)C=CC=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



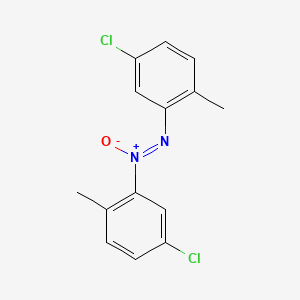
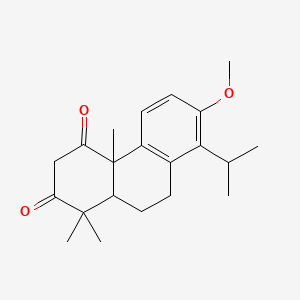




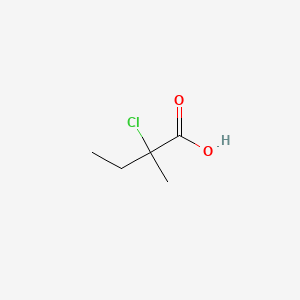
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
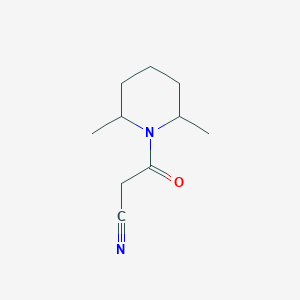


![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
